3-(2,4-dichlorophenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione
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Overview
Description
3-(2,4-dichlorophenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione is a chemical compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzothiadiazine ring substituted with dichlorophenyl groups. Its properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
The primary targets of this compound are proteins involved in the evolutionary cycle of Trypanosoma cruzi , a parasite responsible for Trypanosomiasis . These proteins include Cruzain , Trypanothione reductase , TcGAPDH , and CYP51 .
Mode of Action
The compound interacts with its targets primarily through hydrogen bonding and hydrophobic interactions . For instance, it forms three hydrophobic interactions with residues Ile-13 C, Thr-197 C, and Tyr-339 C, and six hydrogen bonds involving residues Ser-165 C, Thr-167 C, Ser-224 C, Thr-226 C, and Ser-247 C .
Biochemical Pathways
The compound affects the biochemical pathways associated with the life cycle of T. cruzi . By interacting with key proteins, it disrupts the normal functioning of the parasite, leading to its death .
Pharmacokinetics
The compound’s pharmacokinetics suggest an alignment between permeability and hepatic clearance . It presents low metabolic stability . The compound can form reactive metabolites from N-conjugation and C=C epoxidation, indicating a controlled oral dose .
Result of Action
The compound’s action results in the inhibition of parasite proliferation . In vitro tests showed that the compound’s LC50 was similar to that of the reference drug, evidencing its effectiveness against Trypomastigotes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dichlorophenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione typically involves the reaction of 2,4-dichlorophenylamine with a suitable thiadiazine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process typically includes steps such as purification and crystallization to ensure the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dichlorophenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: The dichlorophenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
3-(2,4-dichlorophenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar dichlorophenyl structure.
Dichlorobenzyl alcohol: Known for its antiseptic properties.
Various pyrazole derivatives: These compounds share some structural similarities and exhibit diverse biological activities
Uniqueness
What sets 3-(2,4-dichlorophenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione apart is its unique benzothiadiazine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2S/c14-8-5-6-9(10(15)7-8)13-16-11-3-1-2-4-12(11)20(18,19)17-13/h1-7,13,16-17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSUQBUASGCDFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(NS2(=O)=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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